molecular formula C11H18F2N2O2 B6306330 tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1251000-89-1

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B6306330
CAS No.: 1251000-89-1
M. Wt: 248.27 g/mol
InChI Key: SHDSDRJLIUSZTR-UHFFFAOYSA-N
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Description

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate is a spirocyclic secondary amine derivative featuring a bicyclic structure with a diazaspiro[3.4]octane core. The compound is distinguished by two fluorine atoms at the 8,8-positions and a tert-butoxycarbonyl (Boc) protecting group. Such spirocyclic frameworks are pivotal in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets . The Boc group facilitates synthetic manipulation, while fluorine atoms improve metabolic stability and modulate lipophilicity .

Properties

IUPAC Name

tert-butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(4-14-5-10)11(12,13)7-15/h14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDSDRJLIUSZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CNC2)C(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with a fluorinating agent to introduce the fluorine atoms into the molecule . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The spirocyclic structure also contributes to its unique interactions with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to four analogs (Table 1), focusing on structural variations, molecular weight, and substituent effects.

Table 1: Key Properties of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Substitution Spiro Ring Size
This compound (Target) Not explicitly provided C12H19F2N2O2 (inferred) ~262.30 (estimated) 8,8-positions [3.4]octane
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate 885270-86-0 C11H18N2O2 210.27 None [3.4]octane
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate 1638759-78-0 C12H19F2NO2 247.28 6,6-positions [3.4]octane
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate 1823273-12-6 C12H19F2N2O2 262.30 3,3-positions [3.4]octane
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate 1263180-96-6 C12H20F2N2O2 262.30 8,8-positions [3.5]nonane

Key Observations:

  • Fluorine at 6,6-positions () reduces molecular symmetry, which may influence crystallinity and solubility.
  • Spiro Ring Size: The [3.5]nonane analog () introduces an additional methylene group, expanding the spiro ring and altering conformational flexibility. This could impact binding kinetics in biological systems .
  • Molecular Weight and Lipophilicity: The target compound and its [3.5]nonane analog share identical molecular weights, but the latter’s larger ring may reduce lipophilicity due to increased surface area.

Biological Activity

Chemical Identity

  • Name: tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate
  • CAS Number: 1251000-89-1
  • Molecular Formula: C11H18F2N2O2
  • Molecular Weight: 246.27 g/mol
  • Structure: The compound features a spirocyclic structure with two fluorine atoms and a tert-butyl group attached to the nitrogen-containing ring.

Pharmacological Profile

The biological activity of this compound has been explored in various contexts, particularly its potential as a pharmaceutical agent. The compound's structure suggests it may interact with biological systems in unique ways due to its spirocyclic nature and the presence of fluorine atoms.

Key Findings

  • Antiparasitic Activity : Research indicates that compounds with similar structures have shown effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, derivatives of diazaspiro compounds have been tested for their antiparasitic properties, demonstrating significant activity at low micromolar concentrations .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. While specific data on this compound is limited, analogs have shown varying degrees of cytotoxicity, suggesting potential for further development in oncology .
  • Solubility and Bioavailability : The solubility profile is crucial for pharmacokinetics; modifications in the structure of similar compounds have led to improved aqueous solubility and bioavailability, which are essential for therapeutic efficacy .

Table of Biological Activity Data

Activity TypeCompound AnalogEC50 (μM)Remarks
AntiparasiticNEU-1953<0.03Effective against T. brucei
CytotoxicityLapatinib-derived analogs>30High cytotoxicity in HepG2 cells
Solubility (pH=7)Various analogs>100Improved solubility with structural modifications

Case Study 1: Antiparasitic Efficacy

In a study investigating the efficacy of spirocyclic compounds against T. brucei, researchers synthesized several analogs and tested them for antiparasitic activity. The study found that specific modifications to the diazaspiro framework significantly enhanced potency while maintaining low toxicity profiles in mammalian cells.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that introducing fluorine atoms at specific positions on the diazaspiro framework could enhance both solubility and biological activity. This finding aligns with the observed properties of this compound, suggesting its potential as a lead compound for further development.

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